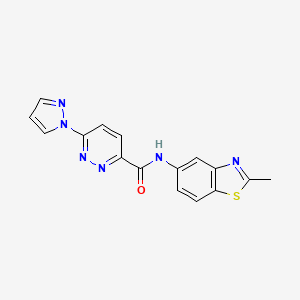
N-(2-methyl-1,3-benzothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-benzothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H12N6OS and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methyl-1,3-benzothiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
The compound can be synthesized through a series of organic reactions that include the formation of the benzothiazole and pyrazole moieties. The typical synthetic route involves:
- Preparation of Benzothiazole Ring : The initial step often utilizes 2-methylbenzothiazole as a precursor.
- Formation of Pyrazole and Pyridazine Rings : These rings are constructed using various reagents under controlled conditions.
- Final Coupling : The final product is obtained by coupling the intermediates through amide bond formation.
Chemical Structure :
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₄N₄OS
Biological Activity Overview
Research indicates that compounds containing benzothiazole and pyrazole structures exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .
- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines like TNF-alpha .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways that regulate growth and inflammation.
- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects in cellular processes.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
Antitumor Effects
A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that derivatives of this compound exhibited significant cytotoxicity. When combined with doxorubicin, a common chemotherapeutic agent, these compounds showed enhanced efficacy, suggesting a synergistic effect .
Anti-inflammatory Activity
Another investigation into the anti-inflammatory properties revealed that this compound effectively inhibited LPS-induced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .
Data Summary Table
属性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-10-18-13-9-11(3-5-14(13)24-10)19-16(23)12-4-6-15(21-20-12)22-8-2-7-17-22/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCXTVYCXBIANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














